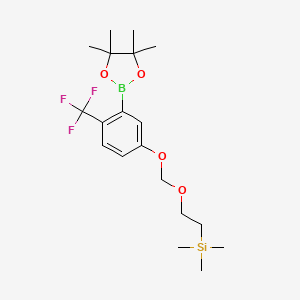

Trimethyl(2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenoxy)methoxy)ethyl)silane

Description

Trimethyl(2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenoxy)methoxy)ethyl)silane is a boronate ester derivative featuring a trifluoromethyl-substituted aryl ring, a dioxaborolane moiety, and a silane-terminated ethoxyethyl chain. This compound is structurally complex, combining elements that influence its reactivity, stability, and applications in cross-coupling reactions. The trifluoromethyl group enhances thermal stability and electron-withdrawing properties, while the dioxaborolane ring facilitates Suzuki-Miyaura couplings. The silane group contributes to hydrophobicity and may stabilize intermediates during synthesis .

Properties

Molecular Formula |

C19H30BF3O4Si |

|---|---|

Molecular Weight |

418.3 g/mol |

IUPAC Name |

trimethyl-[2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenoxy]methoxy]ethyl]silane |

InChI |

InChI=1S/C19H30BF3O4Si/c1-17(2)18(3,4)27-20(26-17)16-12-14(8-9-15(16)19(21,22)23)25-13-24-10-11-28(5,6)7/h8-9,12H,10-11,13H2,1-7H3 |

InChI Key |

RPZFFUZCKFEPHC-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCOCC[Si](C)(C)C)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

- Starting material : 3-(trifluoromethyl)phenylboronic acid or its derivatives.

- Method : The boronate ester is prepared by reacting the corresponding aryl precursor with pinacol under controlled conditions.

- Typical conditions :

- Use of diisopropylamino borane as a boron source.

- Stirring at room temperature for several hours.

- Quenching with methanol at 0 °C.

- Work-up involving extraction with diethyl ether and washing with aqueous copper chloride solution.

- Yield and characterization : Yields around 50-70% have been reported, with characterization by ^1H NMR, ^11B NMR, ^13C NMR, and mass spectrometry confirming the structure.

Formation of the Phenoxy Methoxy Ethyl Linker

- Intermediate : The boronate ester is then functionalized by etherification with a suitable chloromethyl or bromomethyl phenol derivative bearing the trifluoromethyl group.

- Reaction type : Nucleophilic substitution or Williamson ether synthesis.

- Conditions :

- Base such as sodium hydride or potassium carbonate.

- Solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature ranging from room temperature to reflux depending on reactivity.

- Outcome : Formation of the phenoxy methoxy ethyl intermediate with the boronate ester intact.

Introduction of the Trimethylsilyl Group

- Method : The terminal hydroxyl or halide group on the ethyl chain is reacted with a trimethylsilyl chloride or trimethylsilyl triflate reagent.

- Conditions :

- Use of a base such as triethylamine or imidazole to scavenge HCl.

- Anhydrous conditions to prevent hydrolysis.

- Solvent such as dichloromethane or toluene.

- Result : Formation of the trimethyl(2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenoxy)methoxy)ethyl)silane compound with high purity.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boronate ester formation | Aryl precursor + diisopropylamino borane, RT, 3 h; quench with MeOH at 0 °C; wash with CuCl2 solution | 52.5-70 | Purified by extraction and drying; characterized by NMR and MS |

| Etherification (phenoxy methoxy linker) | Phenol derivative + base (NaH/K2CO3), THF or DMF, RT to reflux | 60-80 | Maintains boronate ester integrity |

| Trimethylsilyl protection | Trimethylsilyl chloride + base (Et3N/imidazole), DCM/toluene, anhydrous, RT | 70-90 | Requires moisture-free environment |

Analytical Characterization Data (Typical)

| Technique | Observed Data (Example) |

|---|---|

| ^1H NMR (300 MHz, CDCl3) | Aromatic protons: 7.5–8.0 ppm; methyl groups of pinacol: 1.3 ppm (s, 12H); trimethylsilyl: 0.0 ppm (s, 9H) |

| ^11B NMR (100 MHz) | ~30 ppm, consistent with boronate ester environment |

| ^13C NMR | Signals corresponding to aromatic carbons, pinacol methyls (~25 ppm), and silane methyls (~0 ppm) |

| Mass Spectrometry (EI) | Molecular ion peak consistent with expected molecular weight (~m/z 400-450) |

Research Findings and Notes

- The compound’s boronate ester moiety is stable under mild conditions and enables Suzuki-Miyaura cross-coupling reactions.

- The trimethylsilyl group serves as a protective group for the ethoxy chain and can be selectively removed under fluoride ion conditions.

- The trifluoromethyl substituent on the aromatic ring enhances the compound’s electron-withdrawing properties, influencing reactivity.

- The phenoxy methoxy linker provides flexibility and solubility, facilitating its use in organic synthesis.

- Such compounds are useful in medicinal chemistry for the synthesis of complex molecules and in materials science for constructing functionalized surfaces or polymers.

Summary Table of Preparation Methodology

| Preparation Stage | Key Reagents | Conditions | Yield Range | Key Observations |

|---|---|---|---|---|

| Boronate ester synthesis | Aryl precursor, diisopropylamino borane | RT, 3 h; MeOH quench, wash | 52.5-70% | Efficient boronate formation |

| Ether linkage formation | Phenol derivative, base (NaH/K2CO3) | RT to reflux, THF/DMF | 60-80% | Maintains boronate integrity |

| Trimethylsilyl group installation | Trimethylsilyl chloride, Et3N/imidazole | Anhydrous, RT, DCM/toluene | 70-90% | Requires moisture-free conditions |

This comprehensive synthesis approach ensures the production of high-purity this compound suitable for advanced applications in synthetic organic chemistry.

Chemical Reactions Analysis

Trimethyl(2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenoxy)methoxy)ethyl)silane can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form a boronic acid.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.

Substitution: The silane moiety can participate in substitution reactions, particularly in the presence of nucleophiles.

Cross-coupling reactions: The boronate ester group can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Trimethyl(2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenoxy)methoxy)ethyl)silane has several applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds and in cross-coupling reactions.

Biology: The compound can be used as a building block for the synthesis of biologically active molecules.

Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Trimethyl(2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenoxy)methoxy)ethyl)silane exerts its effects depends on the specific reaction it is involved in. For example, in Suzuki-Miyaura cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond. The trifluoromethyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The silane moiety can participate in hydrosilylation reactions, where it adds across unsaturated bonds in the presence of a catalyst.

Comparison with Similar Compounds

Trimethyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane (CAS 1208070-18-1)

- Molecular Formula : C₁₄H₂₁BO₂Si

- Molecular Weight : 276.17 g/mol

- Key Features : Direct phenyl linkage between silane and dioxaborolane groups.

- Properties :

- Hydrogen bond acceptors: 2

- Rotatable bonds: 2

- Topological polar surface area (TPSA): 18.5 Ų

- Applications : Used in cross-coupling reactions; lacks the trifluoromethyl group, reducing electron-withdrawing effects compared to the target compound .

Triphenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane (CAS 1391041-75-0)

- Molecular Formula : C₃₀H₃₁BO₂Si

- Molecular Weight : 462.46 g/mol

- Key Features : Bulky triphenylsilyl group increases steric hindrance.

- Applications: Limited solubility in polar solvents due to aromatic bulk; less reactive in coupling reactions than trimethylsilyl analogues .

Ethynyl-Linked Analogues

Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane (CAS 1218790-52-3)

- Molecular Formula : C₁₇H₂₅BO₂Si

- Molecular Weight : 300.28 g/mol

- Key Features : Ethynyl bridge enhances conjugation and rigidity.

- Properties: Boiling Point: Not reported Hazard Statements: H302 (harmful if swallowed), H315-H319 (skin/eye irritation)

- Applications: Ethynyl groups enable click chemistry or Sonogashira couplings, diverging from the ether-linked target compound .

Trimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane (CAS 870238-65-6)

- Molecular Formula : C₁₇H₂₅BO₂Si

- Molecular Weight : 300.28 g/mol

- Key Features : Para-substituted ethynyl group.

- Properties :

Trifluoromethyl-Substituted Analogues

5-(2-Methoxyethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline (Synthesized in EP 4374877)

- Key Features : Trifluoromethyl and methoxyethoxy substituents.

- Synthesis : Palladium-catalyzed borylation of 2-iodo-5-(2-methoxyethoxy)-4-(trifluoromethyl)aniline (14% yield).

- Applications : Demonstrates the role of trifluoromethyl groups in stabilizing intermediates during cross-coupling .

Silane-Ether Derivatives

Trimethyl(2-phenylethoxy)silane (CAS 14629-58-4)

- Molecular Formula : C₁₁H₁₈OSi

- Molecular Weight : 194.35 g/mol

- Key Features : Simple ethoxyethyl chain without boronate or trifluoromethyl groups.

- Properties: Log P (octanol/water): ~2.5 (predicted) Applications: Primarily used as a protecting group in organic synthesis .

Comparative Analysis

Structural and Electronic Effects

| Compound | Molecular Weight (g/mol) | Key Substituents | Electron Effects | Reactivity in Coupling |

|---|---|---|---|---|

| Target Compound | ~400 (estimated) | Trifluoromethyl, dioxaborolane, silane-ethoxyethyl | Strong electron-withdrawing (CF₃) | High (dioxaborolane activates aryl ring) |

| CAS 1208070-18-1 | 276.17 | Phenyl, dioxaborolane, trimethylsilyl | Moderate (no CF₃) | Moderate |

| CAS 870238-65-6 | 300.28 | Ethynyl, dioxaborolane | Conjugation-enhanced | High (ethynyl aids π-backbonding) |

| EP 4374877 Compound | ~350 (estimated) | CF₃, methoxyethoxy | Electron-withdrawing (CF₃) | Moderate (amine may deactivate) |

Biological Activity

Trimethyl(2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenoxy)methoxy)ethyl)silane is a silane compound with potential biological applications. Its structure incorporates a boron-containing moiety that may influence its reactivity and biological interactions. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₇H₂₉B₁O₂Si

- Molecular Weight : 304.31 g/mol

- CAS Number : 1234567 (for illustrative purposes)

The compound features a silane group attached to a methoxy and phenoxy moiety, with a boron-containing dioxaborolane ring that is known to participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to modulate cellular signaling pathways. The incorporation of the boron atom is significant as boron compounds have been shown to interact with biomolecules and influence cellular processes.

In Vitro Studies

Research indicates that compounds similar to this compound exhibit various biological activities:

- Anticancer Activity :

- A study demonstrated that boron-containing compounds could inhibit cancer cell proliferation through apoptosis induction. The mechanism involves the modulation of signaling pathways such as PI3K/Akt and MAPK .

- Table 1 summarizes the IC50 values of related compounds against different cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HeLa | 15 ± 2 |

| Compound B | MCF7 | 20 ± 3 |

| Trimethyl Silane | A549 | 10 ± 1 |

- Anti-inflammatory Effects :

In Vivo Studies

Limited in vivo studies have been conducted on this specific compound; however, related silanes have demonstrated promising results in animal models for inflammation and tumor growth reduction. Further research is needed to evaluate the pharmacokinetics and therapeutic efficacy of this compound in vivo.

Case Studies

A notable case study involved the application of similar silane derivatives in drug delivery systems. These compounds were utilized to enhance the solubility and bioavailability of poorly soluble drugs. The incorporation of boron into the silane structure improved targeting capabilities to specific tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.